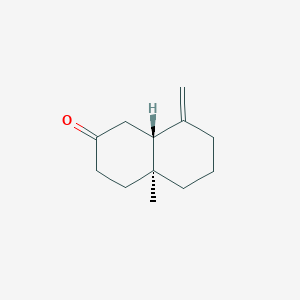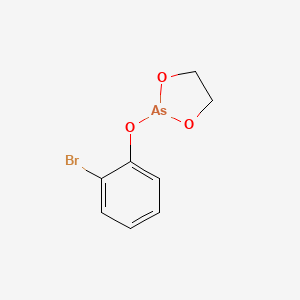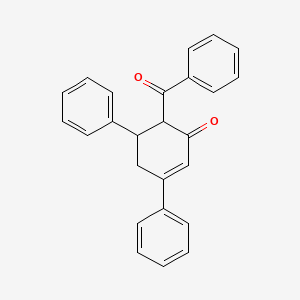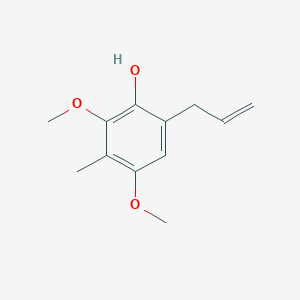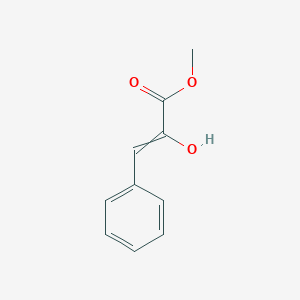
4-Methoxy-3-(2-methylbut-3-en-2-yl)-6-phenylpyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-3-(2-methylbut-3-en-2-yl)-6-phenylpyran-2-one is a complex organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities and are commonly found in various plants. This compound is characterized by its unique structure, which includes a methoxy group, a phenyl group, and a pyranone ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-(2-methylbut-3-en-2-yl)-6-phenylpyran-2-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of methanol as a solvent and various catalysts to facilitate the reaction. The process may include steps such as methylation, cyclization, and condensation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification methods to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-3-(2-methylbut-3-en-2-yl)-6-phenylpyran-2-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Applications De Recherche Scientifique
4-Methoxy-3-(2-methylbut-3-en-2-yl)-6-phenylpyran-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 4-Methoxy-3-(2-methylbut-3-en-2-yl)-6-phenylpyran-2-one involves its interaction with various molecular targets and pathways. It may act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it may inhibit specific enzymes or signaling pathways involved in inflammation and cancer progression.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one: Another flavonoid with similar structural features.
Flavonoids: A broad class of compounds with similar phenyl-substituted benzopyran frameworks.
Uniqueness
4-Methoxy-3-(2-methylbut-3-en-2-yl)-6-phenylpyran-2-one is unique due to its specific substitution pattern and the presence of both methoxy and phenyl groups. This unique structure contributes to its distinct chemical properties and biological activities.
Propriétés
Numéro CAS |
87315-06-8 |
|---|---|
Formule moléculaire |
C17H18O3 |
Poids moléculaire |
270.32 g/mol |
Nom IUPAC |
4-methoxy-3-(2-methylbut-3-en-2-yl)-6-phenylpyran-2-one |
InChI |
InChI=1S/C17H18O3/c1-5-17(2,3)15-14(19-4)11-13(20-16(15)18)12-9-7-6-8-10-12/h5-11H,1H2,2-4H3 |
Clé InChI |
JHFVOPRTYLFUOK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C=C)C1=C(C=C(OC1=O)C2=CC=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{2-[2-Ethoxy-1-propen-1-yl]-1,3-benzoxazol-3-ium-3-yl}-1-propanesulfonate](/img/structure/B14411370.png)
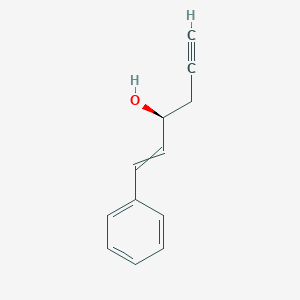
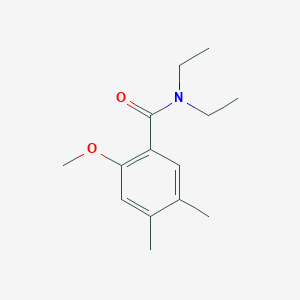

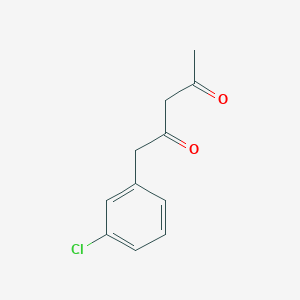
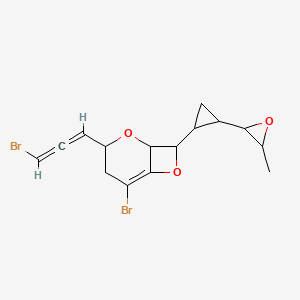
![3,5-Dichloro-4-[(naphthalen-2-yl)oxy]aniline](/img/structure/B14411422.png)

![3,3'-Dimethyl[2,2'-binaphthalene]-1,1',6,6',7,7'-hexol](/img/structure/B14411432.png)
